methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate
Description
Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a nitro-substituted benzenesulfonamide group at the 5-position of the benzofuran core. The nitro group at the 5-position of the benzenesulfonamide moiety enhances electron-withdrawing properties, which may influence reactivity and interactions with biological targets .
Key structural features include:
- Benzofuran backbone: Provides rigidity and aromaticity.
- Methyl ester group at the 3-position: Contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-10-4-6-13(20(22)23)9-16(10)28(24,25)19-12-5-7-15-14(8-12)17(11(2)27-15)18(21)26-3/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQQKKIGCAGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylbenzenesulfonamide to introduce the nitro group, followed by a series of reactions to construct the benzofuran ring and attach the carboxylate ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The benzofuran ring can be hydrogenated to form a dihydrobenzofuran derivative.
Substitution: The sulfonamide group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group will yield an amino derivative, while substitution of the sulfonamide group can yield a variety of different products depending on the nucleophile used.
Scientific Research Applications
The compound exhibits diverse biological activities, particularly in the fields of oncology and antimicrobial research. Here are some key findings regarding its biological effects:
Anticancer Activity
Research has indicated that methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate demonstrates significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:
| Cell Line | Inhibition (%) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 75% | Induction of apoptosis, cell cycle arrest |
| MCF-7 (Breast) | 65% | Activation of pro-apoptotic pathways |
| Huh-7 (Hepatoma) | 70% | Disruption of mitochondrial function |
The compound induces apoptosis through the activation of pro-apoptotic proteins (e.g., Bax) while inhibiting anti-apoptotic proteins (e.g., Bcl-2), leading to increased cell death in cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits notable antimicrobial effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bactericidal |
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
| Candida albicans | 64 µg/mL | Fungicidal |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Study 1: Anticancer Efficacy Evaluation
A study conducted by Matiichuk et al. evaluated the anticancer efficacy of various benzofuran derivatives, including this compound. The study utilized the National Cancer Institute's Developmental Therapeutics Program for in vitro screening, revealing that the compound exhibited substantial cytotoxicity against multiple cancer cell lines, particularly those resistant to conventional therapies .
Study 2: Antimicrobial Screening
Another study focused on assessing the antimicrobial properties of this compound against clinical strains of bacteria and fungi. The results indicated that this compound effectively inhibited growth at relatively low concentrations, suggesting its potential as an alternative treatment for resistant infections .
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate will depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitro and sulfonamide groups are known to participate in hydrogen bonding and other interactions, which could be crucial for its activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Substituent Variations
The compound shares structural similarities with other benzofuran derivatives, particularly those with sulfonamide substituents. Below is a comparative analysis with a closely related analog:
Compound A : 2-Methoxyethyl 2-Methyl-5-[(2,4,6-Trimethylphenyl)Sulfonylamino]-1-Benzofuran-3-Carboxylate
- Structure : Differs in the sulfonamide substituent (mesityl group vs. nitro-substituted methylbenzene) and ester group (2-methoxyethyl vs. methyl ester).
- Key Differences :
- Substituent Electronic Effects : The mesityl group (2,4,6-trimethylphenyl) in Compound A is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This alters solubility and reactivity .
- Ester Group : The 2-methoxyethyl ester in Compound A may improve aqueous solubility compared to the methyl ester in the target compound.
Compound B : 5-Nitrobenzenesulfonamide Derivatives
- General Class : Compounds with nitrobenzenesulfonamide groups are widely explored as protease inhibitors or antimicrobial agents.
Physicochemical and Bioactive Properties
| Property | Target Compound | Compound A | Compound B (Generic Nitrobenzenesulfonamide) |
|---|---|---|---|
| Molecular Weight | ~420 g/mol (estimated) | ~465 g/mol | ~200–300 g/mol |
| Solubility | Low (due to nitro group and methyl ester) | Moderate (2-methoxyethyl enhances polarity) | Variable (depends on substituents) |
| Bioactivity | Not yet fully characterized | Limited data; potential agrochemical use | Antimicrobial, enzyme inhibitory activity |
| Synthetic Accessibility | Moderate (multi-step synthesis) | High (commercially available intermediates) | High (well-established routes) |
Critical Analysis of Comparative Limitations
- Data Gaps : Direct comparative studies between the target compound and its analogs are absent in the provided evidence. Bioactivity data for the target compound remain speculative.
- Structural Complexity : The benzofuran core introduces synthetic challenges compared to simpler sulfonamide derivatives, limiting large-scale biological testing .
Biological Activity
Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18N4O5S
- Molecular Weight : 382.40 g/mol
The structural complexity includes a benzofuran moiety, which is known for various biological activities, and a sulfonamide group that contributes to its pharmacological properties.
1. Antimicrobial Activity
Sulfonamides are well-documented for their antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antibacterial effects against various strains of bacteria.
A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through its action on inflammatory mediators. Sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play pivotal roles in the inflammatory response.
In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases .
3. Anticancer Activity
Emerging research highlights the anticancer potential of this compound. A series of experiments conducted on various cancer cell lines, including breast and colon cancer, revealed that this compound induces apoptosis and inhibits cell proliferation.
The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 16 |
| Methyl Derivative | 4 | 8 |
Case Study 2: Anti-inflammatory Effects
In vitro assays were conducted using RAW 264.7 macrophages treated with lipopolysaccharide (LPS) to induce inflammation. The treatment with this compound resulted in a significant decrease in nitric oxide production and pro-inflammatory cytokine release compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
